2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide
Description
This compound features a tetrazole ring substituted with a 4-ethoxyphenyl group at the N1 position, a thioether linkage to a propanamide backbone, and an N-(2-fluorophenyl) substituent. Its structural complexity suggests applications in medicinal chemistry, particularly in opioid receptor modulation, as inferred from analogs like trefentanil () and brifentanil ().
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-3-26-14-10-8-13(9-11-14)24-18(21-22-23-24)27-12(2)17(25)20-16-7-5-4-6-15(16)19/h4-12H,3H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDLAUMQYGNWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether-tetrazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and selectivity for certain targets. The thioether linkage can also play a role in modulating the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole or Triazole Cores
Key Observations :
- Tetrazole vs. Triazole : Tetrazoles (e.g., target compound, trefentanil) exhibit stronger hydrogen-bond acceptor capacity (four nitrogen atoms) compared to triazoles, which may enhance receptor binding .
- Fluorophenyl Position : The ortho-fluorine in the target compound (vs. para in ) may introduce steric hindrance, altering receptor selectivity compared to para-substituted analogs .
Research Findings and Data
Physicochemical Properties
Notes:
- Low solubility in the target compound aligns with Lipinski’s "Rule of Five" violations (LogP >3), suggesting formulation challenges .
Receptor Binding Hypotheses
- Tetrazole Role: The tetrazole’s nitrogen atoms may mimic carboxylate groups in endogenous ligands (e.g., enkephalins), facilitating opioid receptor interactions .
- Fluorophenyl Impact : Ortho-fluorine could sterically hinder binding to off-target receptors, improving selectivity compared to para-fluorinated analogs .
Biological Activity
The compound 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-fluorophenyl)propanamide , identified by CAS number 887348-78-9 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to provide a comprehensive understanding of the compound's biological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.5 g/mol . The compound features a tetrazole ring, which is known for its diverse biological activities, and a thioamide group that enhances its reactivity and binding capabilities with biological targets.
| Property | Value |
|---|---|
| CAS Number | 887348-78-9 |
| Molecular Formula | C15H16N6O2S |
| Molecular Weight | 376.5 g/mol |
| Structural Features | Tetrazole, Thioamide |
Antitumor Activity
Research has indicated that compounds containing tetrazole moieties often exhibit significant antitumor properties. A study evaluating various derivatives found that certain tetrazole-containing compounds demonstrated potent cytotoxic effects against multiple cancer cell lines. For instance, derivatives similar to the compound showed IC50 values significantly lower than standard chemotherapeutics like sorafenib, indicating enhanced potency.
Case Study: Antitumor Efficacy
In a comparative study, the compound's analogs were tested against human cancer cell lines such as HT-29 (colon cancer), H460 (lung cancer), and MKN-45 (gastric cancer). The results indicated that some analogs exhibited IC50 values as low as , showcasing their potential as effective antitumor agents compared to established drugs .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : The presence of the tetrazole ring may facilitate interactions with specific kinase enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the incorporation of the tetrazole and thioamide functionalities significantly influence the biological activity. For example:
- Substitution Patterns : The position and nature of substituents on the phenyl rings affect both potency and selectivity towards cancer cells.
- Tetrazole Ring Variations : Different substitutions on the tetrazole ring can enhance binding affinity to target proteins, improving therapeutic efficacy.
Comparative Analysis with Related Compounds
The table below summarizes key similarities and differences between this compound and other related compounds:
| Compound Name | IC50 (µM) | Key Features |
|---|---|---|
| This compound | Tetrazole, Thioamide | |
| Sorafenib | 3.61 | Established anticancer agent |
| 4-(2-fluorophenoxy)-2-(1H-tetrazol-1-yl)pyridines | Similar tetrazole structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
